molecular formula C9H8F2O4S B1422573 2-(2,2-Difluoroethanesulfonyl)benzoic acid CAS No. 1178636-79-7

2-(2,2-Difluoroethanesulfonyl)benzoic acid

Cat. No.: B1422573
CAS No.: 1178636-79-7
M. Wt: 250.22 g/mol
InChI Key: FGXKORCUDZIPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluoroethanesulfonyl)benzoic acid is an organic compound with the molecular formula C9H8F2O4S. It is characterized by the presence of a benzoic acid moiety substituted with a difluoroethanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethanesulfonyl)benzoic acid typically involves the introduction of the difluoroethanesulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with 2,2-difluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactions are typically conducted in stainless steel reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethanesulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-(2,2-Difluoroethanesulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethanesulfonyl)benzoic acid involves its interaction with specific molecular targets. The difluoroethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethylsulfonyl)benzoic acid
  • 2-(2,2-Difluoroethanesulfonyl)phenol
  • 2-(2,2-Difluoroethanesulfonyl)aniline

Uniqueness

2-(2,2-Difluoroethanesulfonyl)benzoic acid is unique due to the presence of both a difluoroethanesulfonyl group and a benzoic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological molecules. These properties make it particularly valuable in research and industrial applications .

Properties

IUPAC Name

2-(2,2-difluoroethylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O4S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXKORCUDZIPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Reactant of Route 2
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Reactant of Route 5
2-(2,2-Difluoroethanesulfonyl)benzoic acid
Reactant of Route 6
2-(2,2-Difluoroethanesulfonyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.